![molecular formula C16H22N2O2 B279474 1-[(2-{[(5-Phenyl-2-furyl)methyl]amino}ethyl)amino]-2-propanol](/img/structure/B279474.png)

1-[(2-{[(5-Phenyl-2-furyl)methyl]amino}ethyl)amino]-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

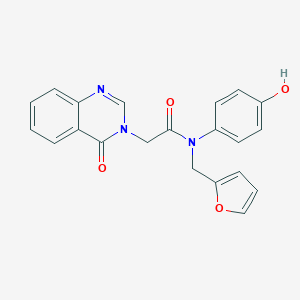

1-[(2-{[(5-Phenyl-2-furyl)methyl]amino}ethyl)amino]-2-propanol is a chemical compound that belongs to the class of beta-adrenergic receptor agonists. It is commonly referred to as Phenylephrine and is used in various scientific research applications.

Mécanisme D'action

Phenylephrine exerts its effects by selectively stimulating alpha-1 adrenergic receptors, which are found in various tissues, including blood vessels, the heart, and the respiratory tract. Activation of these receptors leads to vasoconstriction, increased heart rate, and increased blood pressure. In the respiratory tract, activation of alpha-1 adrenergic receptors leads to bronchodilation and reduced airway resistance.

Biochemical and Physiological Effects

Phenylephrine has various biochemical and physiological effects on the body. It increases blood pressure by constricting blood vessels, which reduces blood flow to peripheral tissues and increases blood flow to vital organs. It also increases heart rate by stimulating the heart's beta-1 adrenergic receptors. In the respiratory tract, Phenylephrine causes bronchodilation by relaxing the smooth muscles of the airways.

Avantages Et Limitations Des Expériences En Laboratoire

Phenylephrine has several advantages and limitations for lab experiments. Its ability to selectively stimulate alpha-1 adrenergic receptors makes it a valuable tool for studying the effects of receptor activation on various tissues. However, its vasoconstrictive effects can limit its use in certain experiments where blood flow to peripheral tissues is essential. Additionally, Phenylephrine's short half-life and rapid metabolism can make it difficult to maintain a stable concentration in experimental settings.

Orientations Futures

There are several future directions for research involving Phenylephrine. One area of interest is the development of more selective alpha-1 adrenergic receptor agonists that can target specific tissues and avoid unwanted side effects. Additionally, further research is needed to understand the complex interactions between Phenylephrine and other signaling pathways in the body. Finally, the development of new methods for delivering Phenylephrine to specific tissues could expand its potential applications in scientific research.

Conclusion

Phenylephrine is a widely used chemical compound in scientific research due to its ability to selectively stimulate alpha-1 adrenergic receptors. Its vasoconstrictive and bronchodilatory effects make it a valuable tool in cardiovascular and respiratory research. However, its short half-life and rapid metabolism can limit its use in certain experimental settings. Further research is needed to develop more selective alpha-1 adrenergic receptor agonists and to understand the complex interactions between Phenylephrine and other signaling pathways in the body.

Méthodes De Synthèse

Phenylephrine can be synthesized through various methods, including the reduction of phenylpropanolamine and the condensation of benzaldehyde with 2-amino-1-phenylethanol. The most commonly used method involves the reaction of 2-amino-1-phenylethanol with formaldehyde and hydrogen cyanide to produce 1-[(2-{[(5-Phenyl-2-furyl)methyl]amino}ethyl)amino]-2-propanol.

Applications De Recherche Scientifique

Phenylephrine is widely used in scientific research for its ability to selectively stimulate alpha-1 adrenergic receptors. It is commonly used as a vasoconstrictor in cardiovascular research, where it is used to increase blood pressure and reduce bleeding during surgical procedures. Phenylephrine is also used in respiratory research to study the effects of alpha-1 adrenergic receptor activation on airway smooth muscle contraction.

Propriétés

Formule moléculaire |

C16H22N2O2 |

|---|---|

Poids moléculaire |

274.36 g/mol |

Nom IUPAC |

1-[2-[(5-phenylfuran-2-yl)methylamino]ethylamino]propan-2-ol |

InChI |

InChI=1S/C16H22N2O2/c1-13(19)11-17-9-10-18-12-15-7-8-16(20-15)14-5-3-2-4-6-14/h2-8,13,17-19H,9-12H2,1H3 |

Clé InChI |

KHDMUXBLEJQVED-UHFFFAOYSA-N |

SMILES |

CC(CNCCNCC1=CC=C(O1)C2=CC=CC=C2)O |

SMILES canonique |

CC(CNCCNCC1=CC=C(O1)C2=CC=CC=C2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Bromophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279393.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B279408.png)

![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B279409.png)

![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B279410.png)

![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B279411.png)

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B279413.png)

![N-{3-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B279420.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B279427.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B279429.png)

![N-[4-(diethylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B279430.png)

![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B279432.png)